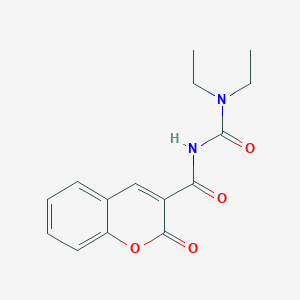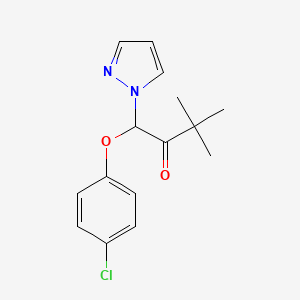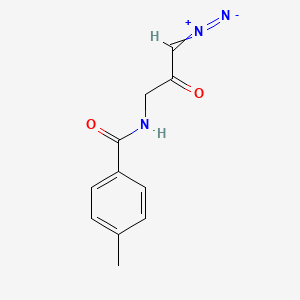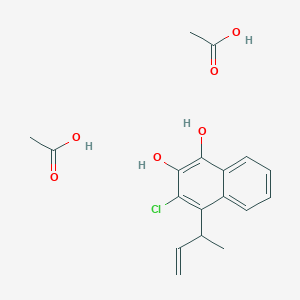![molecular formula C30H46O4S2 B14379523 2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-octylphenol] CAS No. 88660-99-5](/img/structure/B14379523.png)
2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-octylphenol]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-octylphenol] is a chemical compound known for its unique structure and properties It features a disulfide bond linking two phenolic rings, each substituted with a hydroxymethyl group and an octyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-octylphenol] typically involves the following steps:
Formation of the Phenolic Rings: The phenolic rings are synthesized through a series of reactions starting from benzene derivatives. These reactions often include nitration, reduction, and alkylation to introduce the necessary substituents.
Introduction of the Disulfide Bond: The disulfide bond is introduced by oxidizing thiol groups. This can be achieved using reagents such as iodine or hydrogen peroxide under controlled conditions.
Final Assembly: The hydroxymethyl and octyl groups are introduced through alkylation reactions, often using alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-octylphenol] can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in an aqueous or organic solvent.
Reduction: Dithiothreitol or other thiol-based reducing agents.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Alkylated phenolic derivatives.
Aplicaciones Científicas De Investigación
2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-octylphenol] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antioxidant due to its phenolic structure.
Medicine: Explored for its potential therapeutic effects, particularly in targeting oxidative stress-related conditions.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-octylphenol] involves its ability to interact with various molecular targets:
Antioxidant Activity: The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby reducing oxidative stress.
Disulfide Bond Interactions: The disulfide bond can undergo redox reactions, influencing cellular redox states and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-(1-phenylethyl)phenol]
- 2,2’-Disulfanediylbis(N-methylbenzamide)
- 2,2’-Disulfanediylbis(n-sec-butylbenzamide)
Uniqueness
2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-octylphenol] is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of both hydroxymethyl and octyl groups enhances its solubility and reactivity compared to similar compounds.
Propiedades
Número CAS |
88660-99-5 |
|---|---|
Fórmula molecular |
C30H46O4S2 |
Peso molecular |
534.8 g/mol |
Nombre IUPAC |
2-[[2-hydroxy-3-(hydroxymethyl)-5-octylphenyl]disulfanyl]-6-(hydroxymethyl)-4-octylphenol |
InChI |
InChI=1S/C30H46O4S2/c1-3-5-7-9-11-13-15-23-17-25(21-31)29(33)27(19-23)35-36-28-20-24(18-26(22-32)30(28)34)16-14-12-10-8-6-4-2/h17-20,31-34H,3-16,21-22H2,1-2H3 |
Clave InChI |
KVUZOFGYXAIJGH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC(=C(C(=C1)SSC2=CC(=CC(=C2O)CO)CCCCCCCC)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


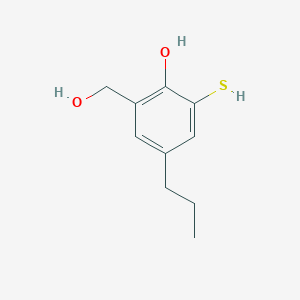
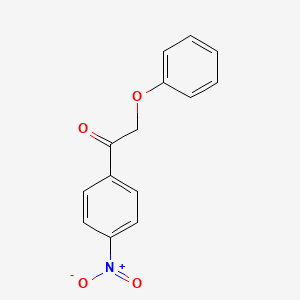

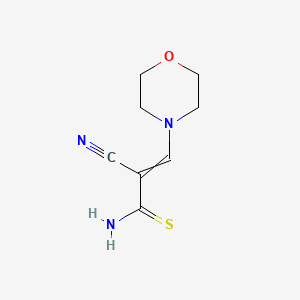

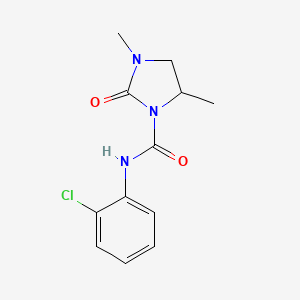
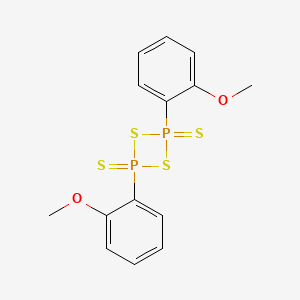
![(3-Methylphenyl){3-methyl-4-[(propan-2-yl)oxy]phenyl}methanone](/img/structure/B14379494.png)
![2,4-diphenyl-6,11-dihydro-5H-pyrido[2,3-a]carbazole](/img/structure/B14379502.png)
